6-Aminoheptanoic acid hydrochloride

Description

Contextualization within ω-Amino Acid Chemistry

Omega (ω)-amino acids are aliphatic carboxylic acids that feature an amino group at the terminal carbon of the chain. This structural characteristic imparts unique properties, allowing them to act as precursors for polyamides and as flexible linkers in medicinal chemistry. Their biological significance often stems from their ability to mimic natural amino acids, thereby interacting with enzymes and receptors.

Structural Classification and Nomenclature of ω-Amino Acids

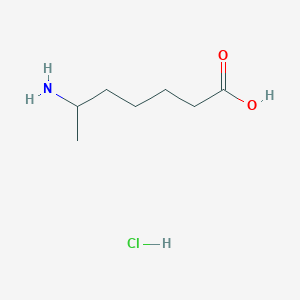

The nomenclature of ω-amino acids is determined by the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is on the carbon adjacent to the carboxyl group (the α-carbon). In ω-amino acids, the amino group is located at the end of the carbon chain. According to IUPAC nomenclature, 6-aminoheptanoic acid indicates a seven-carbon chain (heptanoic acid) with an amino group on the sixth carbon.

Table 1: Properties of 6-Aminoheptanoic Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Aminoheptanoic acid | 54572-28-0 | C7H15NO2 | 145.20 |

| 6-Aminoheptanoic acid hydrochloride | 854217-66-6 | C7H16ClNO2 | 181.66 |

| 7-Aminoheptanoic acid | 929-17-9 | C7H15NO2 | 145.20 |

| 6-Aminohexanoic acid | 60-32-2 | C6H13NO2 | 131.17 |

Overview of Research Trajectories for Homologous ω-Amino Acids

Research into ω-amino acids has followed several key trajectories. For instance, 6-aminohexanoic acid is a well-established antifibrinolytic agent used clinically and a monomer for the production of Nylon-6. nih.govmdpi.com Its biological activity and applications in modifying peptides are extensively documented. nih.govmdpi.com

Research into longer-chain ω-amino acids often focuses on their use as building blocks for polymers and in biochemical studies. For example, a study on the biotransformation of cyclic alkanes demonstrated that while cyclohexane (B81311) could be converted to 6-aminohexanoic acid with high yield, the same enzymatic cascade applied to cycloheptane (B1346806) resulted in a 49% yield of 7-aminoheptanoic acid, highlighting the potential for biocatalytic routes to these compounds. nih.gov Another study investigating the plant growth-inhibitory activity of various lactams and their corresponding open-chain ω-amino acids found that neither 6-aminohexanoic acid nor 7-aminoheptanoic acid exhibited activity in the tested model. clockss.org

The diffusion coefficients of a series of α,ω-amino acids, including 7-aminoheptanoic acid, have been measured to understand their transport properties in aqueous solutions, which is crucial for physiological and industrial processes. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminoheptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(8)4-2-3-5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEKDKLUJJQBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854217-66-6 | |

| Record name | 6-aminoheptanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical and Enzymatic Research on 6 Aminoheptanoic Acid Hydrochloride and Homologs

Substrate Specificity and Enzyme Interactions

Analysis of ω-Amino Acid Recognition by Synthetases (e.g., Nonribosomal Peptide Synthetases)

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptides with diverse biological activities. bham.ac.uk The specificity of these synthetases is determined by their adenylation (A) domains, which are responsible for recognizing and activating specific amino acid substrates. nih.govacs.org Each A domain within an NRPS module selects a particular amino acid, activates it as an aminoacyl-adenylate, and tethers it to a carrier protein domain for subsequent peptide bond formation. acs.orgmdpi.com

The recognition of amino acids by A-domains is governed by a "nonribosomal code," which consists of key amino acid residues within the binding pocket that interact with the substrate. acs.org Structural and bioinformatic analyses have identified these specificity-conferring residues, allowing for the prediction of substrate specificity for A-domains of unknown function. nih.gov While NRPSs primarily incorporate the 20 proteinogenic amino acids, they are also known to utilize non-proteinogenic amino acids, including ω-amino acids. The flexibility of the A-domain binding pocket allows for the accommodation of these alternative substrates, leading to the production of novel peptide structures. bham.ac.uk

Research into the substrate specificity of NRPS A-domains has provided a framework for engineering these enzymes to produce new natural products. nih.gov By altering the key residues in the binding pocket through site-directed mutagenesis, it is possible to change the substrate preference of an A-domain, thereby incorporating different amino acids into the final peptide product.

Investigations into Enzyme Inhibition Mechanisms Involving ω-Amino Acids (e.g., serine proteases, competitive inhibition of plasminogen activation)

ω-Amino acids, including 6-aminoheptanoic acid and its homologs like 6-aminohexanoic acid (also known as ε-aminocaproic acid), are recognized as inhibitors of various enzymes, particularly serine proteases. biosynth.comsigmaaldrich.com Their structural similarity to lysine (B10760008) allows them to act as competitive inhibitors for enzymes that bind lysine residues. chromnet.net

A primary example of this inhibition is seen in the fibrinolytic system, specifically in the activation of plasminogen to plasmin. Plasmin, a serine protease, plays a crucial role in dissolving fibrin (B1330869) clots. nih.gov ω-Amino acids can inhibit this process through several mechanisms. They competitively inhibit the binding of plasminogen to fibrin, thereby preventing its activation to plasmin. google.com Furthermore, they can directly inhibit plasmin activity. nih.gov The binding of these amino acids to the lysine-binding sites on plasminogen and plasmin is a key aspect of their inhibitory function. nih.gov

Studies have shown that high concentrations of ω-amino acids inhibit plasminogen activation, while lower concentrations can paradoxically stimulate it under certain conditions. nih.gov For instance, with staphylokinase-induced activation, low concentrations of 6-aminohexanoic acid were found to stimulate the formation of the plasmin-staphylokinase complex, leading to an increased rate of plasminogen activation. nih.gov However, at higher concentrations, an inhibitory effect dominates. nih.gov The interaction of 6-aminohexanoic acid with α2-antiplasmin, a serpin and the primary inhibitor of plasmin, also affects the kinetics of plasmin inhibition. nih.gov

The inhibitory effects of ω-amino acids extend to other serine proteases as well, such as trypsin and chymotrypsin. nih.gov The mechanism often involves the amino acid binding to the enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding.

| Enzyme/System | ω-Amino Acid | Observed Effect | Reference |

| Plasminogen Activation | 6-Aminohexanoic acid | Competitive inhibition | sigmaaldrich.com |

| Plasmin | 6-Aminohexanoic acid | Inhibition | nih.gov |

| Staphylokinase-induced Plasminogen Activation | 6-Aminohexanoic acid | Stimulation at low concentrations, inhibition at high concentrations | nih.gov |

| Trypsin and Chymotrypsin Activation | ω-Amino acids | Inhibition | nih.gov |

| α2-Antiplasmin-Plasmin Interaction | 6-Aminohexanoic acid | Alters binding kinetics | nih.gov |

Impact of ω-Amino Acid Chain Length on Enzyme Activity and Specificity (e.g., glutathione (B108866) synthetases)

The length of the carbon chain in ω-amino acids plays a significant role in their interaction with and effect on enzymes. This is evident in studies involving glutathione synthetases (GS), enzymes that catalyze the final step in glutathione biosynthesis. uniprot.org

Research on glutathione synthetases from different plant species, such as soybean and wheat, has demonstrated varying substrate specificities that are influenced by the chain length of the acyl acceptor substrate. ox.ac.uk While glycine (B1666218) is the natural substrate, these enzymes can utilize other amino derivatives. One study found that wheat glutathione synthetase (TaGS1) showed a broad substrate tolerance, but was unable to utilize ω-amino acids with a chain length of C-4 or longer, such as 6-aminohexanoic acid. ox.ac.uk This suggests that the active site of this particular enzyme has spatial constraints that prevent the binding of longer chain ω-amino acids. ox.ac.uk

In contrast, other enzymes may show a preference for ω-amino acids of a specific length. The inhibitory potency of ω-aminocarboxylic acids on the fibrinogen-plasmin reaction has been shown to be dependent on the chain length. nih.gov This structure-activity relationship highlights the importance of the molecule's size and shape for effective binding to the enzyme's active site or regulatory sites. The optimal chain length allows for the most favorable interactions, leading to the strongest inhibition or, in some cases, the highest rate of reaction if the ω-amino acid is a substrate.

Protein Stabilization and Renaturation Studies

Molecular Mechanisms of Protein Conformation Stabilization by ω-Amino Acids

ω-Amino acids are part of a class of small organic molecules known as osmolytes, which can influence protein stability. pnas.org The mechanism by which these molecules stabilize protein conformation is related to their interactions with the protein surface and the surrounding water molecules. These interactions can affect the equilibrium between the folded (native) and unfolded states of a protein. pnas.org

One proposed mechanism is the "preferential exclusion" model. Protecting osmolytes, which tend to stabilize the native protein structure, are often preferentially excluded from the protein surface. This exclusion creates an unfavorable thermodynamic environment for the unfolded state, which has a larger surface area, thus pushing the equilibrium towards the more compact, folded state. pnas.org The interaction between the osmolyte and the protein backbone is a key factor, with the polarity of the osmolyte playing a significant role. pnas.org

Renaturation of Inactivated Enzymes (e.g., Glucose-6-Phosphate Dehydrogenase)

The ability of ω-amino acids to stabilize proteins also extends to their capacity to aid in the renaturation of inactivated enzymes. Denatured or inactivated enzymes have lost their native conformation and, consequently, their catalytic activity.

A notable example is the study of glucose-6-phosphate dehydrogenase (G6PD), a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway. creative-enzymes.com Research has demonstrated that 6-aminohexanoic acid can protect G6PD from inactivation induced by glycation and can also facilitate the renaturation of the enzyme after it has been inactivated by glycation or by treatment with guanidinium (B1211019) hydrochloride. nih.gov The presence of 6-aminohexanoic acid helps the unfolded or misfolded enzyme to refold into its active conformation, thereby recovering its enzymatic activity. nih.gov This chaperone-like activity is not specific to G6PD and has been observed with other proteins as well. nih.gov

The process of renaturation can be challenging, as denatured protein monomers have a tendency to aggregate into inactive forms. nih.gov However, certain conditions and the presence of stabilizing agents like ω-amino acids can favor the correct refolding pathway over aggregation.

| Enzyme | Inactivating Agent | Renaturing/Stabilizing Agent | Outcome | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glycation, Guanidinium Hydrochloride | 6-Aminohexanoic acid | Protection against inactivation and renaturation of inactivated enzyme | nih.gov |

Metabolomic and Biochemical Pathway Investigations

The study of ω-amino acids and their metabolic routes provides critical insights into cellular biochemistry and potential biotechnological applications. Research has focused on identifying key metabolites and the enzymatic processes that govern their transformations, as well as understanding the broader metabolic networks in which they participate.

Identification of ω-Amino Acid Metabolites and their Enzymatic Transformations (e.g., 6-amino-5-oxohexanoic acid)

A key metabolite in the degradation pathway of 6-aminohexanoic acid is 6-amino-5-oxohexanoic acid. Its formation and subsequent conversion are mediated by a series of specific enzymatic reactions.

One significant enzymatic process involves the oxidation of the ω-amino group of 6-aminohexanoic acid. An ω-amino group-oxidizing enzyme (ω-AOX) isolated from Phialemonium sp. AIU 274 has been shown to catalyze the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid with a 100% yield. tandfonline.com This reaction is a critical step in the metabolic cascade. The reaction scheme is as follows:

6-Aminohexanoic acid → 6-Oxohexanoic acid (catalyzed by ω-AOX) tandfonline.com

Following the formation of 6-oxohexanoic acid, further enzymatic transformations can occur. For instance, 4-aminobutyrate aminotransferase can mediate the reaction between 6-oxohexanoic acid and 6-aminocaproic acid. researchgate.netfao.org This enzymatic step is crucial for the interconversion of these metabolites.

Another important class of enzymes involved in ω-amino acid metabolism is the ω-transaminases. For example, a transaminase from Chromobacterium violaceum (CV2025) is known to be active on long-chain aldehydes and amines that possess carboxylic acid groups, facilitating the conversion of 6-oxohexanoic acid to 6-aminohexanoic acid. nih.gov Similarly, an alcohol dehydrogenase, AlkJ, can oxidize 6-hydroxyhexanoic acid to 6-oxohexanoic acid. nih.gov

In some metabolic routes, cyclic intermediates are formed. For instance, the in vitro metabolism of 1,6-diaminohexane by mammalian liver aldehyde oxidase proceeds through a cyclic imine, 3,4,5,6-tetrahydro-2H-azepine, which is an intermediate in the formation of 6-aminohexanoic acid and its lactam, caprolactam. nih.gov This highlights the diversity of enzymatic strategies employed in the metabolism of related compounds.

The table below summarizes key enzymes and their roles in the transformation of ω-amino acid metabolites.

| Enzyme | Substrate(s) | Product(s) | Organism/Source |

| ω-Amino group-oxidizing enzyme (ω-AOX) | 6-Aminohexanoic acid | 6-Oxohexanoic acid | Phialemonium sp. AIU 274 |

| 4-Aminobutyrate aminotransferase | 6-Oxohexanoic acid | 6-Aminocaproic acid | in vitro enzymatic synthesis |

| Transaminase (CV2025) | 6-Oxohexanoic acid | 6-Aminohexanoic acid | Chromobacterium violaceum |

| Alcohol Dehydrogenase (AlkJ) | 6-Hydroxyhexanoic acid | 6-Oxohexanoic acid | Pseudomonas taiwanensis |

| Aldehyde Oxidase | 1,6-Diaminohexane | 6-Aminohexanoic acid, Caprolactam | Mammalian Liver |

Exploration of Metabolic Pathways Involving ω-Amino Acids as Intermediates

ω-Amino acids serve as crucial intermediates in various metabolic pathways, connecting different biochemical cycles and contributing to the synthesis of valuable compounds. These pathways are often explored for their potential in biocatalysis and the production of polymers and pharmaceuticals.

Microorganisms have evolved distinct pathways for the metabolism of ω-amino acids. For example, two different pathways for ω-amino acid metabolism have been suggested in bacteria, yeast, and plants. One pathway is specific for β-alanine and is catalyzed by ω-amino acid:pyruvate transaminase (ω-APT), while the other is for γ-aminobutyrate and is catalyzed by aminobutyrate:α-ketoglutarate transaminase (GABA-T). jst.go.jpoup.comtandfonline.com In contrast, in actinomycetes, fungi, and mammals, GABA-T may be involved in the metabolism of both types of ω-amino acids. jst.go.jpoup.comtandfonline.com

The catabolism of compounds like caprolactam in microorganisms such as Pseudomonas jessenii involves the deamination of the intermediate 6-aminohexanoic acid by a ω-transaminase. rug.nl This is a key step in the pathway that breaks down this industrial chemical.

Enzymatic cascades for the synthesis of compounds like 6-aminohexanoic acid from cyclohexane (B81311) have been constructed in microorganisms. researchgate.net These engineered pathways involve a series of enzymes, including cytochrome P450 monooxygenase, cyclohexanol (B46403) dehydrogenase, cyclohexanone (B45756) monooxygenase, lactonase, alcohol dehydrogenase (AlkJ), and ω-transaminase (TA). nih.govresearchgate.net In such a pathway, 6-oxohexanoic acid serves as a critical intermediate that is converted to 6-aminohexanoic acid by the action of a transaminase. nih.gov

Furthermore, in vitro enzymatic systems have been developed to convert precursors into nylon components. For example, 4-aminobutyrate aminotransferase and 6-oxohexanoate (B1234620) dehydrogenase have been used to mediate the conversion of 6-aminocaproic acid to adipic acid via the intermediate 6-oxohexanoic acid. researchgate.net This highlights the role of ω-amino acids and their keto-acid counterparts as pivotal intermediates in biosynthetic and biodegradative pathways.

Applications in Advanced Materials Science and Biotechnology

Polymer Chemistry and Engineering

The distinct separation of reactive functional groups in ω-amino acids like 6-aminoheptanoic acid allows them to serve as versatile monomers in the synthesis of advanced polymers with tailored properties.

ω-Amino acids are fundamental monomers for the production of AB-type polyamides, where the entire repeating unit is provided by a single monomer. savemyexams.com This is exemplified by the industrial synthesis of Nylon 6, which is a polymer of 6-aminohexanoic acid (also known as ε-aminocaproic acid). nih.govresearchgate.net The polymerization occurs through a condensation reaction where the amino group of one monomer forms an amide (or peptide) bond with the carboxylic acid group of another, releasing a molecule of water. savemyexams.com

The general principle of this condensation polymerization is directly applicable to 6-aminoheptanoic acid and other ω-amino acids, leading to the formation of various nylon analogs. The length of the alkyl chain between the amino and carboxyl groups is a critical determinant of the resulting polyamide's properties. For instance, nylons derived from shorter ω-amino acids (e.g., nylon 3, 4, 5) tend to be more hydrophilic and crystalline due to the higher density of amide bonds. nih.gov Conversely, longer-chain ω-amino acids produce nylons with increased flexibility and lower melting points. 6-aminohexanoic acid is a key monomer for Nylon 6, where the molecules are linked by amide bonds. nih.gov

| ω-Amino Acid Monomer | Resulting Polyamide | Key Characteristics |

|---|---|---|

| 6-Aminohexanoic acid | Nylon 6 | High tensile strength, elasticity, and chemical resistance. Widely used in textiles and engineering plastics. mdpi.com |

| 7-Aminoheptanoic acid | Nylon 7 | Good thermal stability and mechanical properties, often explored for specialized applications. |

| 8-Aminooctanoic acid | Nylon 8 | Lower moisture absorption compared to Nylon 6, increased flexibility. nih.gov |

The synthesis of these polyamides can be achieved through various methods, including melt polymerization, where the monomers are heated above their melting point to initiate the condensation reaction. researchgate.net High molecular weight polymers, which are necessary for good mechanical properties, require achieving very high conversion rates during polymerization. tue.nl

The integration of ω-amino acids into polymer backbones is a key strategy for developing advanced biodegradable materials for biomedical applications. nih.gov By copolymerizing ω-amino acids like 6-aminohexanoic acid with α-amino acids (the building blocks of proteins), researchers can create copolyamino acids with tunable properties. researchgate.net These materials combine the mechanical strength associated with polyamides with the potential for enzymatic degradation, making them suitable for applications like tissue engineering and drug delivery. uc.ptnih.gov For example, copolymers of 6-aminohexanoic acid and L-proline or L-leucine have been synthesized and investigated for their biocompatibility and degradation profiles. researchgate.netnih.gov

Another important class of materials is poly(ester amide)s (PEAs), which incorporate both ester and amide linkages in their backbone. mdpi.comrsc.orgresearchgate.net This combination merges the beneficial properties of polyesters (biocompatibility, degradability) and polyamides (good thermal and mechanical properties). uc.ptrsc.org The presence of ester groups provides hydrolyzable links, facilitating biodegradation, while the amide groups contribute to structural integrity through strong hydrogen bonding. mdpi.comresearchgate.net The inclusion of α-amino acids in the PEA structure can enhance cell-polymer interactions and introduce functional pendant groups for further modification. uc.ptnih.gov

| Polymer Type | Monomers | Key Features | Potential Biomedical Applications |

|---|---|---|---|

| Copolyamino Acid | ω-Amino acid (e.g., 6-Aminohexanoic acid) + α-Amino acid (e.g., L-Leucine) | Biodegradable, biocompatible, tunable mechanical properties. researchgate.net | Tissue engineering scaffolds, biodegradable packing materials, bone repair. nih.govresearchgate.net |

| Poly(ester amide) (PEA) | Diols, Dicarboxylic acids, Amino acids | Combines degradability of polyesters with mechanical strength of polyamides. uc.ptrsc.org | Controlled drug delivery systems, hydrogels, tissue engineering. mdpi.comresearchgate.net |

Role in Peptide Chemistry and Bio-Linker Systems

Beyond polymer science, the flexible and hydrophobic nature of the alkyl chain in ω-amino acids like 6-aminoheptanoic acid makes them highly useful in modifying peptides and constructing complex bioconjugates. nih.govresearchgate.net

The integration of ω-amino acids into peptide sequences is a powerful tool for creating peptidomimetics with enhanced stability and specific structural features. nih.gov Because they are not standard α-amino acids, they can introduce unique conformational constraints. One significant application is in the stabilization of β-turns, which are the third most common secondary structure in proteins and are crucial for protein folding and molecular recognition. nih.govnih.gov Simple dipeptides can be cyclized with 6-aminohexanoic acid to create small-molecule models of β-turns. nih.gov The flexible chain of the ω-amino acid can act as a scaffold to force the peptide backbone into a turn conformation. nih.govresearchgate.net

The use of 6-aminohexanoic acid and its analogs as molecular linkers or spacers is a cornerstone of modern bioconjugate chemistry. nih.govresearchgate.net These linkers connect different molecular entities, such as an antibody and a cytotoxic drug, without interfering with their respective functions.

PROTACs (PROteolysis TArgeting Chimeras): These are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.com A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. 6-aminohexanoic acid is frequently used as a component of these linkers, providing a flexible, hydrophobic aliphatic chain. medchemexpress.combroadpharm.combroadpharm.com The length and composition of the linker are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs): ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. mdpi.com The antibody directs the ADC to a specific antigen on cancer cells, and upon internalization, the linker is cleaved to release the payload. mdpi.com Peptide linkers, such as those containing valine-citrulline, are often used as they can be selectively cleaved by lysosomal proteases inside the tumor cell. mdpi.com ω-amino acids can be incorporated into these linker systems to provide appropriate spacing and modulate properties like solubility and stability. researchgate.net The linker must be stable in systemic circulation to prevent premature drug release but efficiently cleaved at the target site.

| Bio-Conjugate Type | Role of ω-Amino Acid Linker | Example Application |

|---|---|---|

| PROTACs | Provides a flexible, often hydrophobic, spacer connecting the target-binding ligand and the E3 ligase ligand. medchemexpress.combroadpharm.com | Boc-6-aminohexanoic acid is a commercially available building block for PROTAC synthesis. medchemexpress.commedchemexpress.com |

| Antibody-Drug Conjugates (ADCs) | Acts as a spacer to connect the antibody to the cytotoxic payload, influencing stability and release kinetics. researchgate.net | Used to extend the distance between the antibody and the drug, potentially reducing steric hindrance. researchgate.netnih.gov |

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with a unique or enhanced biological activity profile. nih.govnih.gov ω-amino acids serve as ideal spacers in this strategy, covalently linking the different bioactive components. explorationpub.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of 6-aminoheptanoic acid hydrochloride. pdbj.orgbmrb.io ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. bmrb.io For instance, in a study of 6-aminohexanoic acid, a closely related compound, ¹H NMR was used to observe the aliphatic chain, and ¹³C NMR was used to identify the carboxylic carbon. researchgate.net The hydrochloride salt will influence the chemical shifts of protons near the amino group due to the positive charge.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. mdpi.comnih.gov The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the ammonium (B1175870) group, C-H stretching of the alkyl chain, and C=O stretching of the carboxylic acid group. The presence of the hydrochloride salt is confirmed by the broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of an amine salt. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. uni.lumzcloud.org For this compound, electrospray ionization (ESI) is a common technique. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ of 6-aminoheptanoic acid. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses of small molecules like water and ammonia. researchgate.net

Table 1: Spectroscopic Data for 6-Aminoheptanoic Acid and its Derivatives

| Technique | Compound | Key Observations | Reference(s) |

| ¹H NMR | 6-Aminohexanoic acid | Signals corresponding to the aliphatic protons and the amino and carboxyl groups. | pdbj.orgresearchgate.net |

| ¹³C NMR | 6-Aminohexanoic acid | Peak for the carboxylic carbon around δ = 176 ppm. | bmrb.io |

| IR | 6-Aminohexanoic acid | Characteristic stretches for N-H, C-H, and C=O bonds. | nih.govnist.gov |

| MS | 6-Aminohexanoic acid | Protonated molecule [M+H]⁺ is readily observed. | mzcloud.orgresearchgate.net |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other compounds and for its precise quantification. The choice of method depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids. acs.orggoogle.com For this compound, reversed-phase HPLC with a C18 column can be employed. researchgate.net However, due to its polar nature, derivatization is often required to improve retention and detection. researchgate.net Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be used for direct analysis without derivatization. acs.org Detection is typically achieved using UV detectors, especially after derivatization, or with a Refractive Index (RI) detector in isocratic methods. acs.orgsielc.com

Gas-Liquid Chromatography (GC): Gas chromatography is another powerful technique for amino acid analysis. thermofisher.comnih.gov However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step before GC analysis. sigmaaldrich.comwvu.edu Common derivatization methods include silylation, which replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility. thermofisher.comwvu.edu Following derivatization, the compound can be separated on a suitable GC column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). thermofisher.comsigmaaldrich.com

Ion-Exchange Chromatography (IEC): Ion-exchange chromatography is a classic and highly effective method for separating amino acids based on their charge. pickeringlabs.comuni-mate.huacs.org In this technique, a cation-exchange resin is typically used. uni-mate.hubio-rad.com The amino acids are loaded onto the column at a low pH, where they carry a net positive charge and bind to the negatively charged resin. uni-mate.hu Elution is then achieved by increasing the pH or the salt concentration of the mobile phase, which neutralizes the charge on the amino acids and releases them from the column. uni-mate.hu Post-column derivatization with reagents like ninhydrin (B49086) is often used for detection and quantification. 193.16.218

Table 2: Chromatographic Methods for Amino Acid Analysis

| Technique | Column/Stationary Phase | Derivatization | Detection | Key Advantages | Reference(s) |

| HPLC | C18, Mixed-Mode | Often required (e.g., with dinitrofluorobenzene) | UV, RI | High resolution, versatility | acs.orgresearchgate.net |

| GC | Phenyl methylpolysiloxane | Mandatory (e.g., silylation) | FID, MS | High efficiency, sensitive detection with MS | thermofisher.comnih.govsigmaaldrich.com |

| IEC | Cation-exchange resin | Post-column (e.g., ninhydrin) | Photometric | Excellent for complex mixtures, robust | pickeringlabs.comuni-mate.hu193.16.218 |

Advanced Detection and Monitoring in Complex Biochemical Systems

The detection and monitoring of 6-aminoheptanoic acid and its derivatives in complex biological matrices, such as plasma, urine, or cerebrospinal fluid, present unique challenges due to the presence of numerous interfering substances. biosynth.comresearchgate.net Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. ebi.ac.uk This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the target analyte can be monitored, effectively filtering out background noise and enabling accurate quantification even at very low concentrations.

For instance, a metabolite of 6-aminohexanoic acid, 6-amino-5-oxohexanoic acid hydrochloride, can be detected in urine using techniques like resonance spectroscopy and ion-exchange chromatography. biosynth.com Furthermore, studies involving the modification of peptides with 6-aminohexanoic acid have utilized reversed-phase HPLC and mass spectroscopy to confirm the synthesis and purity of the resulting analogs. mdpi.com The development of sensitive assays, such as those using high-performance liquid chromatography-tandem mass spectrometry, allows for the detailed pharmacokinetic studies of such compounds in biological systems. ebi.ac.uk

Research has also explored the use of 6-aminohexanoic acid as a flexible linker in the design of various biologically active molecules, where its presence and integrity are confirmed through a combination of chromatographic and spectroscopic methods. mdpi.comnih.gov The ability to accurately detect and quantify this compound and its metabolites is crucial for understanding their behavior and function in complex biochemical environments. researchgate.net

Q & A

Q. Methodological considerations :

- Activation strategy : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.

- Monitoring : Track coupling efficiency via HPLC or FT-IR to detect residual carboxylic acid groups .

Data contradiction example : Some studies report lower coupling yields with bulky amino partners. Optimize stoichiometry (1.2–1.5 equivalents of amine) to mitigate steric hindrance .

What biological activity mechanisms have been proposed for 6-aminoheptanoic acid derivatives?

While direct studies on this compound are limited, analogous compounds (e.g., 2-amino-6-methylheptanoic acid) exhibit:

- Enzyme modulation : Inhibition of proteases via competitive binding at active sites.

- Cell permeability : Enhanced uptake due to the aliphatic chain, making it a candidate for prodrug design .

Experimental validation : - In vitro assays : Test inhibition kinetics using fluorogenic substrates (e.g., AMC-tagged peptides).

- Molecular docking : Simulate interactions with target enzymes (e.g., trypsin-like proteases) .

How can researchers resolve discrepancies in reported solubility and stability data?

Case study : Conflicting solubility values in water (e.g., 50 mg/mL vs. 30 mg/mL at 25°C):

Reproducibility checks : Verify pH (5.0–6.0 for hydrochloride salt) and ionic strength.

Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation or degradation.

Controlled storage : Compare stability under argon vs. ambient conditions via accelerated aging studies .

Methodological Resources

What analytical techniques are critical for characterizing reaction intermediates?

- Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) for purity assessment.

- Spectroscopy : ¹³C NMR to confirm carbon backbone integrity; FT-IR for functional group validation (e.g., -NH₂ at ~3300 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive-ion mode for molecular ion detection (e.g., [M+H]⁺ at m/z 196.1) .

How should researchers design dose-response studies for toxicity evaluation?

In vitro models : Use HEK293 or HepG2 cells for acute toxicity screening (24–72 hr exposure).

Dose range : Start at 0.1–10 mM, based on analogous amino acid derivatives.

Endpoints : Measure LD₅₀ via MTT assay and validate with flow cytometry (apoptosis/necrosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.